1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride

Description

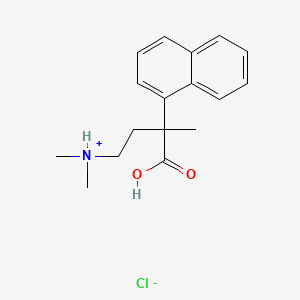

1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride is a synthetic derivative of naphthaleneacetic acid (NAA), a compound widely recognized for its role as a plant growth regulator . The parent compound, 1-naphthaleneacetic acid (C₁₂H₁₀O₂; CAS 86-87-3), features a naphthalene ring substituted with an acetic acid group. In this derivative, the alpha position of the acetic acid moiety is modified with a 2-(dimethylamino)ethyl group and a methyl group, forming a tertiary amine structure that is subsequently protonated as a hydrochloride salt.

Properties

CAS No. |

6680-33-7 |

|---|---|

Molecular Formula |

C17H22ClNO2 |

Molecular Weight |

307.8 g/mol |

IUPAC Name |

(3-carboxy-3-naphthalen-1-ylbutyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C17H21NO2.ClH/c1-17(16(19)20,11-12-18(2)3)15-10-6-8-13-7-4-5-9-14(13)15;/h4-10H,11-12H2,1-3H3,(H,19,20);1H |

InChI Key |

ILRMDPPAPVTHAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves several steps:

Starting Material: The synthesis begins with 1-Naphthaleneacetic acid.

Methylation: The alpha position of the acetic acid moiety is methylated using methyl iodide in the presence of a strong base like potassium carbonate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthaleneacetic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted naphthaleneacetic acid derivatives.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Research indicates that derivatives of 1-naphthaleneacetic acid exhibit potent anti-inflammatory, analgesic, and antipyretic activities. A patent describes a method for treating conditions characterized by inflammation and pain, such as rheumatoid arthritis and contact dermatitis, using these compounds. The effective dosage ranges from 0.1 mg to 20 mg per kilogram of body weight, with most conditions responding well to doses between 1 mg to 5 mg per kilogram daily .

Plant Growth Regulation

1-Naphthaleneacetic acid derivatives are utilized as plant growth regulators. They promote root development and enhance plant growth under various environmental conditions. For instance, studies have shown that applying this compound can significantly increase root biomass in various plant species, making it valuable in agricultural practices aimed at improving crop yields .

Case Study: Calendula officinalis

In a study focusing on Calendula officinalis, the application of 1-naphthaleneacetic acid facilitated callus formation and organogenesis in vitro. This demonstrates its utility in plant tissue culture, where it serves as an essential growth regulator .

Biodegradation Studies

The compound's properties are also explored in environmental chemistry, particularly concerning its partitioning behavior between octanol and water. Understanding these properties aids in predicting the environmental fate of such compounds and their potential bioaccumulation in aquatic systems .

Skin Care Products

The compound is being investigated for its role in cosmetic formulations due to its anti-inflammatory properties. Its inclusion in skin care products aims to alleviate conditions like acne and dermatitis, providing therapeutic benefits alongside cosmetic improvements .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group is believed to play a crucial role in its biological activity by facilitating its binding to target proteins and enzymes. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Metal Complexation Behavior (Based on NAA Analogues)

Naphthaleneacetic acid derivatives, including NAA, form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which can enhance their antioxidant or catalytic properties. For example, NAA-Cu complexes exhibit superoxide dismutase (SOD)-mimetic activity, relevant to oxidative stress mitigation .

Pharmacological Potential

The dimethylaminoethyl moiety is a common feature in anticholinergics (e.g., cyclopentolate) and local anesthetics, suggesting the target compound may share muscarinic receptor antagonism or membrane-stabilizing effects . Preliminary data on structurally related compounds like SzR-105 indicate IC₅₀ values in the micromolar range against cancer cell lines, though this is speculative for the target compound .

Biological Activity

1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-methyl-, hydrochloride (commonly referred to as NAA-DMA) is a synthetic compound that exhibits significant biological activity, particularly as a plant growth regulator and in various pharmacological applications. This article delves into its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₀ClN

- Molecular Weight : 218.76 g/mol

- CAS Number : 86-87-3

- Density : 1.2 g/cm³

- Melting Point : 141-143 °C

- Boiling Point : 373.2 °C

These properties indicate that NAA-DMA is a stable compound with potential applications in both agricultural and medicinal fields.

Plant Growth Regulation

NAA-DMA is classified as a synthetic auxin, which plays a crucial role in plant growth and development. Auxins are known to regulate various physiological processes including cell elongation, root formation, and fruit development. Research shows that NAA can significantly delay the ripening of fruits and enhance root growth in various plant species.

Case Study: Effects on Pear Ripening

In a study involving Shiraz berries, the application of NAA led to a significant delay in ripening, as measured by the accumulation of total soluble solids (TSS) . This finding suggests that NAA can be effectively used to extend the shelf life of certain fruits.

Pharmacological Applications

NAA-DMA has also been investigated for its pharmacological properties, particularly its role as an anticholinergic agent. This compound has shown promise in enhancing survival rates in animal models exposed to nerve agents due to its ability to antagonize muscarinic receptors.

Efficacy Data

A comparative analysis of various compounds demonstrated that certain derivatives of NAA-DMA exhibited superior efficacy against toxicity induced by nerve agents. The following table summarizes the survival efficacy data from a study on different compounds:

| Compound | LD50 (mg/kg) | Survival Rate (%) |

|---|---|---|

| NAA-DMA | 5.89 | 70 |

| Atropine | 7.66 | 50 |

| Other Compounds | Varies | <50 |

The data indicates that NAA-DMA has a lower LD50 value compared to atropine, suggesting higher potency in this context .

NAA-DMA's biological activity is primarily mediated through its interaction with auxin receptors and muscarinic receptors. It has been shown to restore root growth in auxin-resistant mutants of Arabidopsis thaliana when added to the growth medium, highlighting its role in auxin signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.